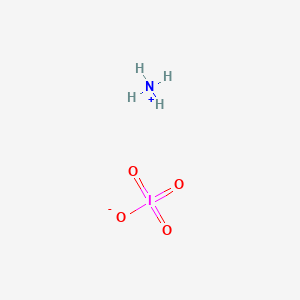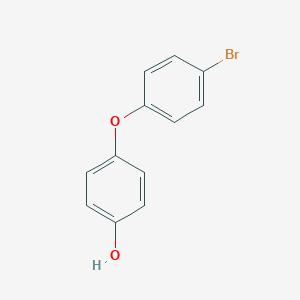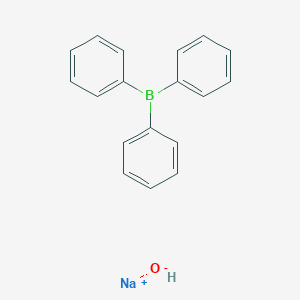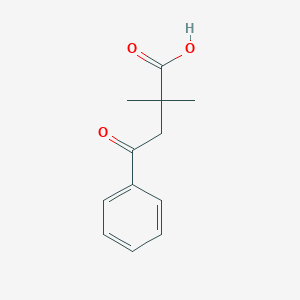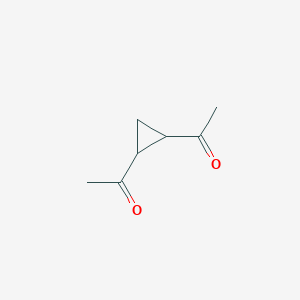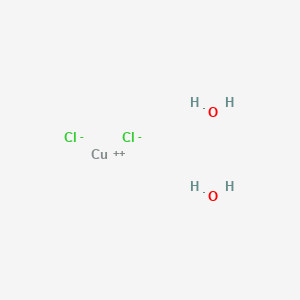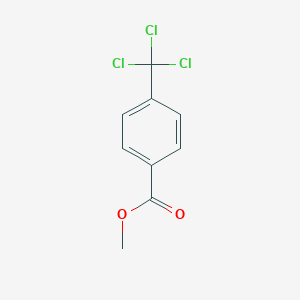
Methyl 4-(trichloromethyl)benzoate
説明
Synthesis Analysis
The synthesis of related compounds involves complex reactions, such as condensation and diazotization processes. For instance, the synthesis of related triazene compounds involves reaction schemes that include diazotization and Sandmeyer reactions, highlighting the intricate processes involved in creating compounds with similar structures to Methyl 4-(trichloromethyl)benzoate (Moser, Bertolasi, & Vaughan, 2005).
Molecular Structure Analysis
The molecular structure of closely related compounds has been elucidated through techniques like X-ray crystallography, revealing detailed insights into their geometric configuration. For example, the crystal structure of a similar compound showed disorder within a methoxycarbonyl group, indicating significant conjugations within the triazene moieties and highlighting the complex molecular interactions (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
Chemical reactions involving Methyl 4-(trichloromethyl)benzoate and its analogs can yield various interesting products. For example, reactions with ethyl diazoacetate in the presence of Cu(acac)2 led to tricyclic adducts, showcasing the reactivity and potential for creating complex molecular structures from Methyl 4-(trichloromethyl)benzoate derivatives (Mara, Singh, Thomas, & Williams, 1982).
Physical Properties Analysis
The synthesis and characterization of derivatives of Methyl 4-(trichloromethyl)benzoate indicate that these compounds can exhibit liquid crystalline properties. The formation of lyotropic columnar phases and supramolecular organogels in concentrated methacrylate solvents demonstrates the diverse physical properties that these materials can exhibit (Beginn, Zipp, & Möller, 2000).
Chemical Properties Analysis
Research into the chemical properties of Methyl 4-(trichloromethyl)benzoate and its derivatives highlights their versatility as reagents for preparing polyfunctional heterocyclic systems. The ability to undergo transformations into various heterocyclic compounds underscores the chemical utility of Methyl 4-(trichloromethyl)benzoate in synthetic chemistry (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
科学的研究の応用
Synthesis and Pharmaceutical Applications
- Bioactive Precursor for Organic Synthesis : Benzoate derivatives, such as Methyl-2-formyl benzoate, are known for their versatility in organic synthesis, acting as precursors for the development of compounds with antifungal, anticancer, antiulcer, and antiviral properties. This highlights the potential of Methyl 4-(trichloromethyl)benzoate in synthesizing bioactive molecules for pharmaceutical applications (Farooq & Ngaini, 2019).
Environmental Impact and Toxicology
- Environmental Chemicals and Epigenetics : Studies on environmental chemicals, including trichloromethyl compounds, indicate their potential to modify epigenetic marks, such as DNA methylation, which can influence genome function and contribute to toxicity. This underscores the importance of understanding the environmental and health impacts of chemicals like Methyl 4-(trichloromethyl)benzoate (Baccarelli & Bollati, 2009).
Supramolecular Chemistry and Polymer Science
- Supramolecular Building Block : Compounds with structural features similar to Methyl 4-(trichloromethyl)benzoate have been utilized in supramolecular chemistry for their self-assembly into nanometer-sized structures, which have applications ranging from nanotechnology to polymer processing (Cantekin, de Greef, & Palmans, 2012).
Safety And Hazards
Methyl 4-(trichloromethyl)benzoate is classified as a combustible liquid (H227), harmful if swallowed (H302), and harmful to aquatic life (H402) . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and not smoking . After swallowing, it is advised to immediately make the victim drink water (two glasses at most) and consult a physician .
特性
IUPAC Name |
methyl 4-(trichloromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O2/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFPDRYHJFGZDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163890 | |
| Record name | Methyl p-(trichloromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(trichloromethyl)benzoate | |
CAS RN |
14815-87-3 | |
| Record name | Benzoic acid, 4-(trichloromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14815-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl p-(trichloromethyl)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014815873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl p-(trichloromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl p-(trichloromethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



